molecular formula C8H18ClO3P B3038591 Diethyl(4-chlorobutyl)phosphonate CAS No. 86791-04-0

Diethyl(4-chlorobutyl)phosphonate

Cat. No.: B3038591
CAS No.: 86791-04-0
M. Wt: 228.65 g/mol
InChI Key: NFDOTROBGXYZAB-UHFFFAOYSA-N
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Description

Diethyl(4-chlorobutyl)phosphonate is an organophosphorus compound with the molecular formula C8H18ClO3P. It is a colorless to pale yellow liquid with a distinctive odor. This compound is soluble in many organic solvents such as ether, benzene, and acetone, but it is insoluble in water .

Preparation Methods

Diethyl(4-chlorobutyl)phosphonate can be synthesized through various methods. One common synthetic route involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 4-chlorobutyl chloride under controlled conditions to yield the desired product . Industrial production methods often involve large-scale reactions using similar principles but optimized for higher yields and purity .

Chemical Reactions Analysis

Diethyl(4-chlorobutyl)phosphonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl(4-chlorobutyl)phosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Diethyl(4-chlorobutyl)phosphonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the range of applications it can be used for, making it a versatile compound in both research and industry.

Properties

IUPAC Name

1-chloro-4-diethoxyphosphorylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDOTROBGXYZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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